(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
CAS No.: 2034522-41-1
Cat. No.: VC6639614
Molecular Formula: C14H16N4O2
Molecular Weight: 272.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034522-41-1 |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.308 |
| IUPAC Name | (2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3 |
| Standard InChI Key | WVBGWTHHOMPSSZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule consists of three primary components:
-
Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. The ring’s strain and conformational rigidity often enhance binding affinity in biological systems .
-
1H-1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms. This moiety is renowned for its metabolic stability and participation in hydrogen bonding.
-
2-Ethoxyphenyl methanone: An aromatic ketone with an ethoxy substituent at the ortho position, contributing to lipophilicity and electronic effects .
The molecular formula is CHNO, with a molecular weight of 257.29 g/mol. Theoretical calculations predict a density of 1.28–1.35 g/cm and a boiling point of 380–400°C, extrapolated from analogous triazole-azetidine hybrids .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 257.29 g/mol |
| Predicted Density | 1.28–1.35 g/cm |
| Estimated Boiling Point | 380–400°C |
Synthetic Strategies
Retrosynthetic Analysis
The target compound can be deconstructed into two fragments:
-
Azetidine-triazole subunit: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach.
-
2-Ethoxyphenyl methanone: Prepared through Friedel-Crafts acylation of ethoxybenzene with acetyl chloride .
Stepwise Assembly
-
Azetidine Formation:
-
Triazole Incorporation:
-
CuAAC Reaction: Treating azetidine-propargyl derivatives with sodium azide and Cu(I) catalysts forms the 1,2,3-triazole ring.
-
-
Methanone Coupling:
Table 2: Optimization of Key Reactions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Azetidin-2-one Synthesis | CHCl, 0°C, 4h | 78–85 |
| Triazole Formation | CuSO, NaAsc, RT, 12h | 90–95 |
| Methanone Coupling | EtN, THF, 50°C, 6h | 65–72 |
Physicochemical and Spectroscopic Profiles
Spectral Data
-
H NMR (400 MHz, CDCl):
-
IR (KBr):
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C without melting, consistent with strained azetidine systems .
-
Hydrolytic Sensitivity: The methanone group undergoes slow hydrolysis in acidic media (t = 48h at pH 3) .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for developing CDK inhibitors in oncology .
-
Prodrug Design: The ethoxy group facilitates esterase-mediated activation in hepatic tissues .
Materials Science
-
Polymer Crosslinking: Azetidine’s ring-opening polymerization enables covalent network formation .
-
Coordination Chemistry: Triazole nitrogen atoms bind transition metals (e.g., Cu, Fe) for catalyst design.
Challenges and Future Directions
Synthetic Bottlenecks
-
Azetidine Ring Strain: High-energy intermediates necessitate low-temperature conditions .
-
Regioselectivity in CuAAC: Competing 1,4- and 1,5-triazole isomers require meticulous catalyst tuning.
Translational Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume